molecular formula C17H22N6S B611600 1-cyano-2-[4-(1H-imidazol-5-yl)butyl]-3-(2-phenylsulfanylethyl)guanidine

1-cyano-2-[4-(1H-imidazol-5-yl)butyl]-3-(2-phenylsulfanylethyl)guanidine

Cat. No. B611600
M. Wt: 342.5 g/mol
InChI Key: DHHDEHNHEBYRPQ-UHFFFAOYSA-N
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Description

UR-PI376 is a selective histamine H4 receptor agonist. It exhibits high selectivity for the histamine H4 receptor over other histamine receptor subtypes, such as histamine H1, histamine H2, and histamine H3 receptors . This compound is primarily used in scientific research to study the role of histamine H4 receptors in various physiological and pathological processes.

Scientific Research Applications

UR-PI376 has a wide range of scientific research applications, including:

    Chemistry: Used as a tool compound to study the selectivity and affinity of histamine H4 receptors.

    Biology: Employed in research to investigate the role of histamine H4 receptors in immune responses and inflammation.

    Medicine: Potential therapeutic applications in the treatment of conditions such as allergic rhinitis, rheumatoid arthritis, bronchial asthma, and pruritus.

    Industry: Utilized in the development of new pharmacological agents targeting histamine H4 receptors.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of UR-PI376 involves the preparation of cyanoguanidine derivatives. The synthetic route typically includes the following steps:

Industrial Production Methods

While specific industrial production methods for UR-PI376 are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

UR-PI376 primarily undergoes substitution reactions due to the presence of reactive functional groups in its structure. The compound can also participate in other types of reactions, such as oxidation and reduction, depending on the reagents and conditions used.

Common Reagents and Conditions

    Substitution reactions: Common reagents include alkylating agents and nucleophiles. The reactions are typically carried out under mild to moderate conditions.

    Oxidation reactions: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used under controlled conditions.

    Reduction reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various substituted derivatives of UR-PI376, while oxidation and reduction reactions can lead to the formation of oxidized or reduced analogs of the compound .

Mechanism of Action

UR-PI376 exerts its effects by selectively binding to and activating histamine H4 receptors. This activation triggers a cascade of intracellular signaling pathways, including the activation of G-proteins and subsequent modulation of downstream effectors. The molecular targets and pathways involved in the action of UR-PI376 include the regulation of immune cell function and inflammatory responses .

Comparison with Similar Compounds

UR-PI376 is unique in its high selectivity for histamine H4 receptors compared to other histamine receptor subtypes. Similar compounds include:

UR-PI376 stands out due to its potent and selective agonistic activity at histamine H4 receptors, making it a valuable tool in scientific research.

properties

Molecular Formula

C17H22N6S

Molecular Weight

342.5 g/mol

IUPAC Name

1-cyano-2-[4-(1H-imidazol-5-yl)butyl]-3-(2-phenylsulfanylethyl)guanidine

InChI

InChI=1S/C17H22N6S/c18-13-22-17(20-9-5-4-6-15-12-19-14-23-15)21-10-11-24-16-7-2-1-3-8-16/h1-3,7-8,12,14H,4-6,9-11H2,(H,19,23)(H2,20,21,22)

InChI Key

DHHDEHNHEBYRPQ-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)SCCNC(=NCCCCC2=CN=CN2)NC#N

Canonical SMILES

C1=CC=C(C=C1)SCCNC(=NCCCCC2=CN=CN2)NC#N

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO, not in water

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

synonyms

UR-PI376, UR-PI-376, UR-PI 376, URPI376, URPI-376, URPI 376

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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